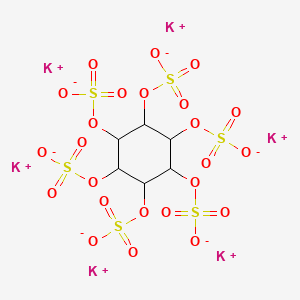![molecular formula C9H13Cl3N2 B12287530 2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride](/img/structure/B12287530.png)
2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) is a chemical compound with the molecular formula C9H12Cl2N2It is characterized by a seven-membered ring fused to a pyridine ring, with a chlorine atom at the 2-position and a hydrochloride salt form .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired hydrochloride salt form .
化学反应分析
Types of Reactions
5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming the dechlorinated product.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dechlorinated derivatives, and substituted azepines .
科学研究应用
5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) involves its interaction with specific molecular targets. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application .
相似化合物的比较
Similar Compounds
Tetrahydrobenzo[b]azepines: These compounds have similar structures but differ in the fused ring system.
Pyrido[2,3-d]pyrimidines: These compounds share the pyridoazepine core but have different substituents and ring systems.
Uniqueness
5H-Pyrido[2,3-d]azepine, 2-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:2) is unique due to its specific substitution pattern and hydrochloride salt form, which may confer distinct chemical and biological properties compared to its analogues .
属性
分子式 |
C9H13Cl3N2 |
|---|---|
分子量 |
255.6 g/mol |
IUPAC 名称 |
2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-9-2-1-7-3-5-11-6-4-8(7)12-9;;/h1-2,11H,3-6H2;2*1H |
InChI 键 |
RLCQJVYRKOJGFR-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC2=C1C=CC(=N2)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)
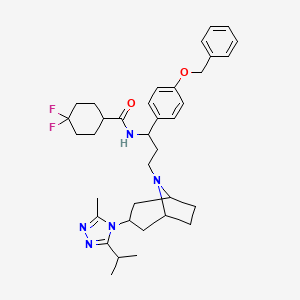

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)


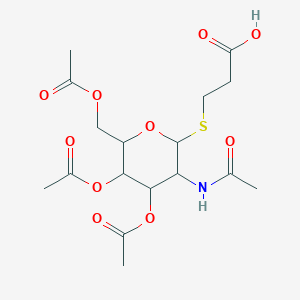
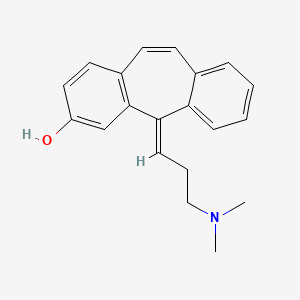
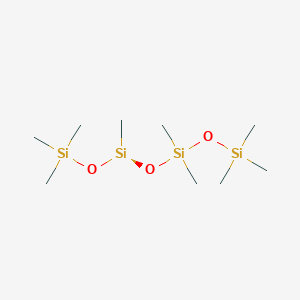
![2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12287513.png)
